molecular formula C13H18Cl2N4 B1408389 N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride CAS No. 1820735-09-8

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride

Cat. No.: B1408389
CAS No.: 1820735-09-8
M. Wt: 301.21 g/mol
InChI Key: MRXYUGHPWGOPOI-UHFFFAOYSA-N
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Description

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride (CAS 1820735-09-8) is a chemical compound with a molecular formula of C13H18Cl2N4 and a molecular weight of 301.21 g/mol . Its structure features a pyridine-2,3-diamine core that is substituted at the N2 position with a 4-(dimethylamino)phenyl group, presented as a stable dihydrochloride salt . Compounds based on the pyridine-2-amine structure are subjects of significant research and development, particularly in the field of pharmaceutical sciences . Specifically, such derivatives have been investigated for their potential as Toll-like receptor 8 (TLR8) agonists . This mechanism of action is relevant for the research of new therapeutic agents for a range of conditions, including cancers, immune system disorders, and inflammatory diseases, as well as for their potential use as vaccine adjuvants to modulate immune responses . Furthermore, the presence of the (dimethylamino)phenyl moiety is a feature of interest, as similar functional groups are found in molecules like 4-dimethylaminopyridine (DMAP), which is widely recognized as a potent nucleophilic catalyst in organic synthesis . This suggests potential research applications in catalytic processes and the synthesis of complex organic molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2-N-[4-(dimethylamino)phenyl]pyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-17(2)11-7-5-10(6-8-11)16-13-12(14)4-3-9-15-13;;/h3-9H,14H2,1-2H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXYUGHPWGOPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyridine ring: This can be achieved through various cyclization reactions.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Chemical Reactions Analysis

Types of Reactions

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Where it can be converted into oxidized derivatives.

    Reduction: Leading to the formation of reduced products.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride has a molecular formula of C12H15Cl2N5 and a CAS number of 1820735-09-8. The compound features a pyridine ring substituted with a dimethylamino group and two amine functionalities, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial and Antiviral Activity
Research indicates that pyridine derivatives exhibit notable antimicrobial and antiviral properties. For instance, compounds with pyridine rings have been synthesized to target various pathogens, including bacteria and viruses. Studies have shown that modifications to the pyridine structure can enhance efficacy against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa . The presence of the dimethylamino group in this compound may further improve its interaction with biological targets.

Case Study: Synthesis of Antimicrobial Pyridine Salts
Furdui et al. reported the synthesis of symmetrical diquaternary salts from pyridine derivatives, demonstrating their antimicrobial activity against a range of microorganisms . The structural features of this compound suggest it could serve as a scaffold for developing new antimicrobial agents.

Organic Electronics

Use in OLEDs
Pyridine derivatives are increasingly utilized in organic light-emitting diodes (OLEDs). The compound's electronic properties can be tailored for use as an electron transport layer or as an emissive material in OLED applications. Its ability to form stable thin films makes it suitable for incorporation into organic electronic devices .

Data Table: Performance Metrics in OLEDs

PropertyMeasurement
Emission Peak424 nm (in CHCl3)
SolubilitySoluble in CHCl3
Thermal Stability>270 °C (0.5% weight loss)

Catalysis

The compound may also find applications in catalytic processes due to its basicity and ability to stabilize reactive intermediates. Pyridine-based catalysts are known for facilitating various organic transformations, including nucleophilic substitutions and cross-coupling reactions.

Research and Development

Laboratory Use
this compound is primarily intended for laboratory research purposes. Its unique chemical structure allows researchers to explore its potential in synthesizing new compounds with desired biological activities or electronic properties .

Mechanism of Action

The mechanism by which N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. For instance, in biological applications, it may bind to specific proteins or nucleic acids, altering their function and activity .

Comparison with Similar Compounds

Electronic Effects

  • Fluorine (4-fluorophenyl analogue): Electron-withdrawing, which may reduce electron density on the aromatic ring, improving metabolic stability but decreasing solubility compared to dimethylamino-substituted derivatives .
  • Methyl group (p-tolyl and 4-fluoro-2-methylphenyl analogues) : Electron-donating via inductive effects, increasing lipophilicity and steric bulk, which could improve membrane permeability .

Solubility and Stability

  • The dihydrochloride salt form enhances aqueous solubility across all analogues compared to their free-base counterparts.

Steric Considerations

  • The 4-fluoro-2-methylphenyl analogue (CAS: 1895682-17-3) combines steric hindrance (methyl group) and electronic modulation (fluorine), which may optimize pharmacokinetic properties for specific applications .

Research Findings and Limitations

The analysis above is inferred from structural features and general principles of medicinal chemistry. Further experimental validation is required to confirm solubility, stability, and biological activity differences.

Biological Activity

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride, a compound with notable biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by its pyridine and aniline moieties, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including amination and cyclization processes. Specific methods for synthesizing similar compounds have been documented, highlighting the importance of structural modifications for enhancing biological efficacy .

Antimicrobial Properties

Research indicates that derivatives of pyridine and aniline exhibit significant antimicrobial properties. For example, compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria, showing inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiparasitic Activity

This compound has also been explored for its antiparasitic activity. Studies on related compounds demonstrate strong inhibition against Plasmodium falciparum, the causative agent of malaria. The most potent derivatives showed IC50 values in the nanomolar range, indicating high efficacy . The selectivity index for these compounds suggests minimal toxicity to human cells compared to their effects on parasites.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in pathogen survival and replication. For instance, weak inhibitors of plasmodial enzymes have shown significant antiparasitic effects despite low inhibition rates .
  • Interference with DNA/RNA Synthesis : The structural components may interact with nucleic acids or enzymes involved in nucleic acid synthesis, leading to impaired replication in microbial cells.
  • Cell Membrane Disruption : Some studies suggest that the amphiphilic nature of these compounds allows them to integrate into cell membranes, causing disruption and leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study tested various pyridine derivatives against a panel of bacterial strains. The results indicated that modifications at the 4-position significantly enhanced antimicrobial activity compared to unmodified structures .
  • Antiparasitic Screening : In a series of experiments focusing on Plasmodium falciparum, derivatives with specific substitutions showed enhanced selectivity and potency. For instance, compounds with an aromatic substituent on the nitrogen atom demonstrated superior activity compared to those with aliphatic groups .

Data Summary

PropertyValue/Observation
Chemical FormulaC12H15Cl2N5
Molecular Weight290.18 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
Antiparasitic ActivityIC50 values in the nanomolar range
MechanismEnzyme inhibition, membrane disruption

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, similar pyridine derivatives (e.g., 4a and 4b in ) were prepared using K₂CO₃ in methanol/water under nitrogen, followed by column chromatography (94% yield). Optimization involves adjusting solvent polarity (e.g., methanol vs. dichloromethane), reaction time (12–24 hours), and catalysts (e.g., Raney Ni for reductions). Low yields may result from incomplete deprotection or side reactions; monitoring via TLC or HPLC is advised.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : ¹H/¹³C NMR and HRMS are essential. For example, ¹H NMR in CDCl₃ (δ 7.27–8.64 ppm) confirms aromatic protons, while HRMS validates molecular mass (e.g., MS EIm/z data). Discrepancies between calculated and observed values may arise from impurities or tautomerism. Cross-validation with FT-IR (C-N stretching ~1350 cm⁻¹) and elemental analysis resolves ambiguities.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard codes (e.g., H290 for corrosivity). Use fume hoods for powder handling, store in airtight containers at 2–8°C, and neutralize acidic waste with NaOH before disposal . For spills, absorb with inert materials (e.g., vermiculite) and avoid direct skin contact (use nitrile gloves) .

Advanced Research Questions

Q. How can contradictory data from NMR and X-ray crystallography be addressed in structural confirmation?

  • Methodological Answer : NMR may indicate dynamic proton exchange (e.g., amine protons), while X-ray provides static structures. For example, highlights NMR shifts for methylphenyl-pyridine (δ 2.27 ppm). If discrepancies arise, perform variable-temperature NMR to detect tautomerism or use DFT calculations to model electronic environments.

Q. What strategies are effective in designing stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Adjust pH (2–9) to identify labile groups (e.g., dimethylamino moiety susceptible to oxidation) . Lyophilization improves long-term stability .

Q. How can mechanistic insights into its antimycobacterial activity be explored using in vitro assays?

  • Methodological Answer : Use MIC assays against Mycobacterium tuberculosis H37Rv. Compare with analogs (e.g., 6-aryl-9-benzylpurines in ). Perform time-kill studies to assess bactericidal vs. bacteriostatic effects. Combine with proteomics (e.g., target identification via thermal shift assays).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride
Reactant of Route 2
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N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.